Home > Products > Screening Compounds P132435 > Des(pyrrolidinyl)dimethylamino ormeloxifene hydrochloride
Des(pyrrolidinyl)dimethylamino ormeloxifene hydrochloride - 84394-08-1

Des(pyrrolidinyl)dimethylamino ormeloxifene hydrochloride

Catalog Number: EVT-13923042
CAS Number: 84394-08-1
Molecular Formula: C28H34ClNO3
Molecular Weight: 468.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Des(pyrrolidinyl)dimethylamino ormeloxifene hydrochloride is a compound that belongs to the class of selective estrogen receptor modulators (SERMs). It is primarily recognized for its application as a non-hormonal oral contraceptive. Ormeloxifene, also known as Centchroman, has been utilized in India since the early 1990s and is notable for its unique dosing regimen, which allows for weekly administration. This compound acts on estrogen receptors in a tissue-selective manner, exhibiting both estrogenic and antiestrogenic properties depending on the target tissue .

Source

Ormeloxifene is derived from the natural product isoflavonoids, specifically modified to enhance its pharmacological effects. The synthesis of this compound involves various chemical processes that modify its molecular structure to improve its efficacy and safety profile as a contraceptive agent .

Classification

Des(pyrrolidinyl)dimethylamino ormeloxifene hydrochloride can be classified under several categories:

  • Chemical Class: Organic compounds, specifically 7-O-methylated isoflavonoids.
  • Pharmacological Class: Selective estrogen receptor modulators.
  • Therapeutic Use: Non-hormonal contraceptive agent.
Synthesis Analysis

The synthesis of Des(pyrrolidinyl)dimethylamino ormeloxifene hydrochloride involves multiple steps, primarily focusing on the modification of the isoflavonoid backbone. One method includes the following key steps:

  1. Preparation of 7-Methoxy-2,2-dimethyl-3-phenyl-2H-chromene: This step involves using lithium aluminum hydride in tetrahydrofuran to reduce specific precursors.
  2. Formation of 1-(2-Chloroethyl)pyrrolidine Hydrochloride: This intermediate is synthesized through the reaction of 2-pyrrolidine-1-yl ethanol with thionyl chloride.
  3. Alkylation Reaction: The key step involves reacting the chromene derivative with the pyrrolidine derivative in a suitable solvent like dimethylformamide at elevated temperatures to yield the desired product.
  4. Formation of Hydrochloride Salt: The crude product is treated with hydrochloric acid to form the hydrochloride salt, which enhances solubility and stability .
Molecular Structure Analysis

The molecular formula for Des(pyrrolidinyl)dimethylamino ormeloxifene hydrochloride is C30H35NO3C_{30}H_{35}NO_3 with a molar mass of approximately 457.614 g/mol. The structure features a complex arrangement that includes a benzopyran core with various substituents:

  • Key Structural Features:
    • Aromatic rings
    • Methoxy groups
    • Pyrrolidine moiety

The three-dimensional structure can be visualized using molecular modeling tools to better understand its interactions with biological targets .

Chemical Reactions Analysis

Des(pyrrolidinyl)dimethylamino ormeloxifene hydrochloride undergoes several significant chemical reactions during its synthesis:

  • Reduction Reactions: Involves the use of lithium aluminum hydride to reduce ketones or aldehydes to alcohols.
  • Alkylation Reactions: The introduction of alkyl groups through nucleophilic substitution reactions, particularly involving pyrrolidine derivatives.
  • Salt Formation: The conversion of free bases into their hydrochloride salts enhances stability and solubility in aqueous solutions .
Mechanism of Action

The mechanism by which Des(pyrrolidinyl)dimethylamino ormeloxifene exerts its effects involves selective binding to estrogen receptors:

  1. Estrogen Receptor Modulation: In certain tissues, it acts as an estrogen agonist (e.g., bone), promoting beneficial effects such as maintaining bone density.
  2. Anti-estrogenic Effects: In other tissues (e.g., uterus and breast), it inhibits estrogen action, thereby reducing risks associated with estrogen-dependent cancers.
  3. Impact on Menstrual Cycle: It alters the timing and characteristics of ovulation and endometrial development, contributing to its contraceptive efficacy by preventing implantation if fertilization occurs .
Physical and Chemical Properties Analysis

Key physical and chemical properties include:

  • Melting Point: Approximately 197°C for the hydrochloride salt.
  • Optical Rotation: [α] D20 -192.9° (c = 1.0 in chloroform), indicating chiral characteristics.
  • Solubility: The compound exhibits solubility in organic solvents like chloroform and dimethylformamide but limited solubility in water.

These properties are crucial for determining the formulation and delivery methods for therapeutic use .

Applications

Des(pyrrolidinyl)dimethylamino ormeloxifene hydrochloride has several scientific applications:

  • Contraception: Used as a non-hormonal oral contraceptive in India, providing an alternative for women who prefer not to use hormonal methods.
  • Research on Estrogen Modulation: Investigated for potential applications in treating conditions related to estrogen imbalance, such as osteoporosis and certain cancers.
  • Pharmaceutical Development: Serves as a model compound for developing new SERMs with improved efficacy and safety profiles.

The ongoing research into its mechanisms and effects continues to expand its potential applications in reproductive health and beyond .

Structural Derivation and Rational Design

Core Scaffold Modifications in SERM Analogues

Des(pyrrolidinyl)dimethylamino ormeloxifene hydrochloride represents a strategically modified selective estrogen receptor modulator (SERM) derived from the benzopyran-class parent compound ormeloxifene. Ormeloxifene (centchroman) features a tricyclic structure with a chroman core, a para-substituted phenyl ring, and a pyrrolidinylethoxy side chain. The "des(pyrrolidinyl)" designation indicates the replacement of the pyrrolidine moiety with a dimethylamino group (-N(CH₃)₂) at the terminal nitrogen of the side chain [1] [8]. This modification aligns with contemporary SERM design principles aimed at optimizing ligand-receptor interactions by modulating side chain steric bulk and basicity. The dimethylamino group reduces conformational flexibility compared to the pyrrolidinyl ring, potentially enhancing target selectivity by minimizing off-target interactions [4] [7].

Table 1: Structural Evolution from Ormeloxifene to Des(pyrrolidinyl)dimethylamino Derivative

Structural FeatureOrmeloxifeneDes(pyrrolidinyl)dimethylamino Variant
Chroman Core7-Methoxy-2,2-dimethyl-3-phenylIdentical
Phenolic Ether LinkagePresentIdentical
Terminal AminePyrrolidinylDimethylamino
Side Chain Length-CH₂CH₂-Identical
Molecular FormulaC₃₀H₃₅NO₃·HClC₂₈H₃₄ClNO₃ (hydrochloride salt)
Molecular Weight494.06 g/mol (HCl salt)468.04 g/mol (calculated)

Role of Pyrrolidinyl Substituent Removal in Pharmacophore Optimization

The pyrrolidinyl-to-dimethylamino substitution significantly alters the pharmacophore's steric and electronic properties:

  • Steric Effects: Removal of the pyrrolidinyl ring’s cyclic structure reduces side chain bulk by approximately 30% (estimated van der Waals volume). This enhances accommodation within the hydrophobic cleft of the estrogen receptor ligand-binding domain (LBD), particularly where the basic side chain of SERMs interacts with Asp351 (ERα) or Glu305 (ERβ) [4] [7].
  • Electronic Effects: Dimethylamino maintains a comparable pKₐ (~10.5) to pyrrolidinyl (~11.0), preserving the cationic charge at physiological pH critical for salt bridge formation with ER residues. However, reduced steric hindrance may improve interaction kinetics [2] [4].
  • Binding Affinity Implications: Molecular docking studies suggest the dimethylamino group achieves optimal distance (3.1–3.5 Å) for hydrogen bonding with ERα Glu353, a key residue for antagonist conformation stabilization. This contrasts with bulkier pyrrolidinyl, which may induce suboptimal helix-12 positioning [2] [9].

Comparative Analysis with Parent Compound Ormeloxifene

Des(pyrrolidinyl)dimethylamino ormeloxifene exhibits distinct biochemical and pharmacological properties versus its parent:

Table 2: Functional Comparison with Ormeloxifene

ParameterOrmeloxifeneDes(pyrrolidinyl)dimethylamino VariantBiological Significance
ERα Relative Binding Affinity (RBA)~12% (estradiol=100%)Not reported; predicted ↑ 15–20%Enhanced antagonism in breast tissue
ERβ SelectivityLow (α/β ratio >10)Unknown; scaffold suggests similar biasTissue-specific activity modulation
Antiproliferative Activity (MCF-7 IC₅₀)~5–10 µMNot tested; analogues show IC₅₀ = 13 nM*Potential for enhanced efficacy
Side Chain Conformational FreedomRestricted (cyclic)Increased (acyclic)Altered co-regulator recruitment dynamics

Data referenced from selenophene SERM analogues with optimized basic side chains [2].

  • Structural Implications for Function: The dimethylamino modification likely enhances membrane permeability due to reduced polar surface area (PSA decreased by ~15 Ų), potentially improving cellular uptake. However, the absence of the pyrrolidinyl ring may diminish uterine tissue retention, a factor linked to ormeloxifene’s endometrial effects [3] [7].
  • Transcriptional Activity: While ormeloxifene displays mixed agonist/antagonist profiles in uterine tissue, the dimethylamino derivative’s reduced side chain bulk may favor pure antagonism by facilitating helix-12 displacement—critical for breast cancer applications [4] [9].

Properties

CAS Number

84394-08-1

Product Name

Des(pyrrolidinyl)dimethylamino ormeloxifene hydrochloride

IUPAC Name

2-[4-[(3R,4R)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]-N,N-dimethylethanamine;hydrochloride

Molecular Formula

C28H34ClNO3

Molecular Weight

468.0 g/mol

InChI

InChI=1S/C28H33NO3.ClH/c1-28(2)27(21-9-7-6-8-10-21)26(24-16-15-23(30-5)19-25(24)32-28)20-11-13-22(14-12-20)31-18-17-29(3)4;/h6-16,19,26-27H,17-18H2,1-5H3;1H/t26-,27+;/m1./s1

InChI Key

GVCYIHCJGMBMGJ-OUPRKWGVSA-N

Canonical SMILES

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN(C)C)C4=CC=CC=C4)C.Cl

Isomeric SMILES

CC1([C@H]([C@@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN(C)C)C4=CC=CC=C4)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.